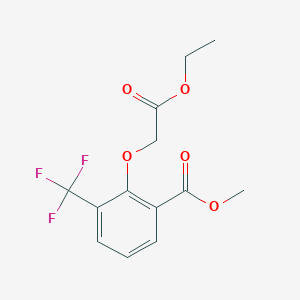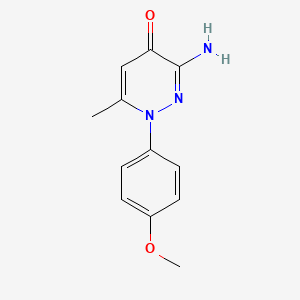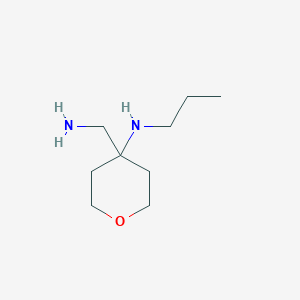
4-(aminomethyl)-N-propyloxan-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(aminomethyl)-N-propyloxan-4-amine is an organic compound that features both an oxane ring and an aminomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-N-propyloxan-4-amine typically involves the reaction of oxane derivatives with aminomethylating agents under controlled conditions. One common method involves the use of methanol and trimethylchlorosilane to esterify amino acids, which can then be further modified to introduce the aminomethyl group . The reaction conditions often require mild temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
4-(aminomethyl)-N-propyloxan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of aminomethyl derivatives.
Aplicaciones Científicas De Investigación
4-(aminomethyl)-N-propyloxan-4-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(aminomethyl)-N-propyloxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects . The pathways involved may include signal transduction cascades and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
4-(aminomethyl)benzoic acid: Used as an antifibrinolytic agent.
4-amino-5-aminomethyl-2-methylpyrimidine: Known for its use in drug development.
4-aminopyridine: Utilized in neurological research and as a therapeutic agent.
Uniqueness
4-(aminomethyl)-N-propyloxan-4-amine is unique due to its oxane ring structure combined with the aminomethyl group, which provides distinct chemical reactivity and potential for diverse applications. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial purposes.
Propiedades
Fórmula molecular |
C9H20N2O |
|---|---|
Peso molecular |
172.27 g/mol |
Nombre IUPAC |
4-(aminomethyl)-N-propyloxan-4-amine |
InChI |
InChI=1S/C9H20N2O/c1-2-5-11-9(8-10)3-6-12-7-4-9/h11H,2-8,10H2,1H3 |
Clave InChI |
BUPFWCMEAPRXFI-UHFFFAOYSA-N |
SMILES canónico |
CCCNC1(CCOCC1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


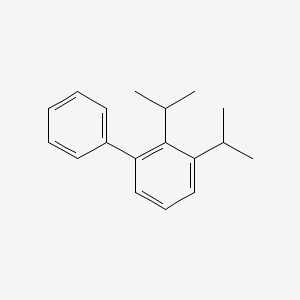
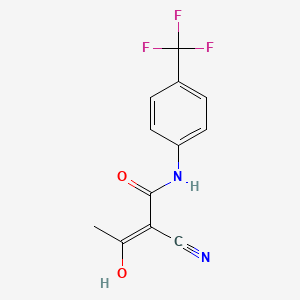
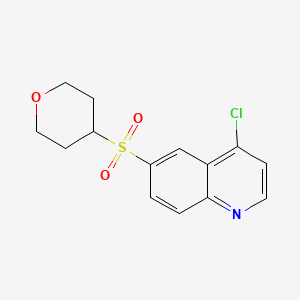
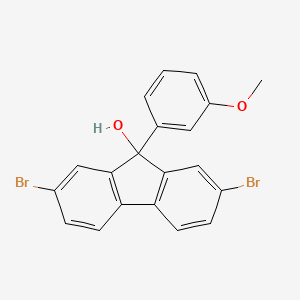
![2-[1-(4-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13888761.png)
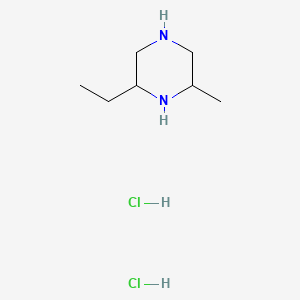
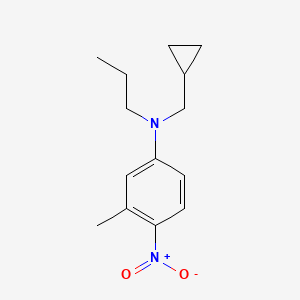
![3,4,5-Trihydroxy-6-[4-[1-(1-hydroxycyclohexyl)-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid;hydrochloride](/img/structure/B13888773.png)

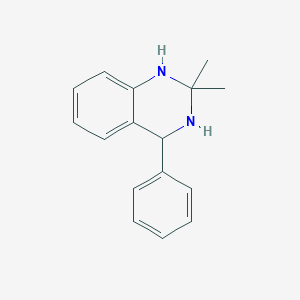
![[5-(1-Methyl-1H-imidazol-2-yl)-pyridazin-3-yl]hydrazine](/img/structure/B13888794.png)
